molecular formula C13H9Cl2NO5S B4222467 5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid

5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid

Cat. No.: B4222467
M. Wt: 362.2 g/mol
InChI Key: BLWRODRJLRHTHQ-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is a complex organic compound characterized by the presence of a sulfonamide group attached to a dichlorophenyl ring and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with hydroxybenzoic acid: The resulting sulfonamide is then coupled with 2-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

    Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,4-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid
  • 5-{[(3,4-dichlorophenyl)sulfonyl]amino}-3-hydroxybenzoic acid

Uniqueness

5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the hydroxy and sulfonamide groups provides a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO5S/c14-10-3-2-8(6-11(10)15)22(20,21)16-7-1-4-12(17)9(5-7)13(18)19/h1-6,16-17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWRODRJLRHTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
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5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
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5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
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5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Reactant of Route 5
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid
Reactant of Route 6
5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid

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